N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(2-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-15-6-3-4-7-17(15)13-24-21(27)22(28)25-14-20-26(10-5-11-31-20)32(29,30)19-9-8-18(23)12-16(19)2/h3-4,6-9,12,20H,5,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZNLSYZGUUJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=C(C=C(C=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methylphenyl)methyl]ethanediamide typically involves multiple steps. One common approach includes the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with an appropriate oxazinan derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methylphenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The fluoro-substituted benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The oxazinan ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound is compared to three key analogues (Table 1):
Key Observations :
- Replacing the 4-fluoro-2-methylbenzenesulfonyl group with a simpler 4-fluorobenzenesulfonyl (as in ) reduces steric hindrance, which may affect binding affinity in biological systems.
- Core Heterocycle: The pyrazolopyrimidine-chromenone hybrid in exhibits distinct electronic properties compared to the oxazinan-ethanediamide system, likely altering metabolic stability and target selectivity.
Computational and Spectroscopic Similarity Assessments
- Tanimoto/Dice Indices : Computational studies using MACCS or Morgan fingerprints quantify structural similarity. For example, the target compound and its 2-methoxybenzyl analogue () may share a Tanimoto score >0.7, indicating high similarity .
- Mass Spectrometry Networks : Cosine scores (>0.8) between the target and its analogues suggest conserved fragmentation patterns (e.g., sulfonyl-group cleavages at m/z 155–160) .
Biological Activity
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring an oxazinan ring and a sulfonyl group, suggests diverse biological activities. This article reviews the biological activity of this compound based on current research findings, synthesis methods, and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂FN₃O₆S |
| Molecular Weight | 450.48 g/mol |
| CAS Number | 872724-02-2 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxazinan Ring : The initial step involves creating the oxazinan structure through cyclization reactions.
- Sulfonylation : The introduction of the 4-fluoro-2-methylbenzenesulfonyl group is achieved using sulfonation reagents under controlled conditions.
- Final Coupling : The final step involves coupling the oxazinan derivative with the 2-methylphenyl moiety to form the complete compound.
These methods require precise control over reaction conditions to optimize yield and purity.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound interacts with various enzymes, potentially inhibiting their activity. This mechanism is crucial for its therapeutic effects in various disease models.
- Binding Affinity : The fluorinated benzenesulfonyl group enhances binding affinity to target proteins, which may lead to increased efficacy in therapeutic applications.
- Cellular Activity : In vitro studies indicate that this compound can affect cellular processes related to metabolism and signaling pathways, suggesting potential applications in cancer therapy and metabolic disorders.
Case Studies
Several case studies have investigated the biological effects of related compounds:
- A study on a similar oxazinan derivative demonstrated significant AChE inhibitory activity with an IC50 value of 2.7 µM, indicating strong potential for neuroprotective applications .
- Another investigation highlighted the role of sulfonamide derivatives in modulating protein kinase activity, which is essential for various cellular functions and could be leveraged for cancer treatment .
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with other compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide | Contains an oxazinan ring; different substituents | Enhanced pharmacological profile due to fluorine |
| 4-Fluoro-N-(pyridin-3-yl)benzamide | Simpler structure; contains pyridine | Focused on anti-inflammatory properties |
These comparisons underscore the distinct biological activities conferred by the specific functional groups present in this compound.
Q & A
Basic: What are the recommended synthetic routes for synthesizing this compound, and what purification methods ensure high yield?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Sulfonylation of the oxazinan-2-ylmethyl group using 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Step 2 : Amide coupling between the sulfonylated intermediate and N'-[(2-methylphenyl)methyl]ethanediamide using coupling agents like HATU or DCC in DMF .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures ≥98% purity. Monitor via HPLC (C18 column, UV detection at 255 nm) .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves sulfonyl, oxazinan, and amide protons. Key signals: δ 7.3–8.1 ppm (aromatic protons), δ 3.5–4.5 ppm (oxazinan methylene) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z calculated for C₂₃H₂₇FN₂O₅S).
- X-ray Crystallography : Resolves sulfonyl and amide conformations. Example: Centrosymmetric head-to-tail packing via C–H⋯O interactions, as seen in related sulfonamides .
Advanced: How can reaction conditions be systematically optimized to improve synthetic yield?
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent, catalyst loading). For example, optimize amide coupling by varying DMF volume (5–10 mL) and reaction time (12–24 hrs) .
- Bayesian Optimization : Machine learning models predict optimal conditions (e.g., 70°C, 0.1 mmol catalyst) after 10–15 iterative experiments .
- In-line Analytics : Real-time FTIR monitors reaction progress (amide C=O stretch at ~1650 cm⁻¹) to terminate at peak conversion .
Advanced: How can researchers resolve contradictions between computational predictions and experimental spectral data?
- Validation Workflow :
- DFT Calculations : Compare computed ¹³C NMR shifts (e.g., Gaussian09/B3LYP/6-31G*) with experimental data. Deviations >2 ppm suggest conformational flexibility .
- Dynamic NMR : Detect restricted rotation in sulfonamide groups via variable-temperature NMR (e.g., coalescence temperature analysis) .
- Empirical Adjustments : Re-optimize solvent parameters in computational models (e.g., COSMO-RS for DMSO interactions) .
Basic: What are the stability profiles and recommended storage conditions for this compound?
- Stability : Stable for ≥5 years at -20°C in amber vials. Degrades under UV light (λmax 255 nm) or high humidity (>60% RH), forming sulfonic acid byproducts .
- Storage : Lyophilize and store under argon. Confirm integrity via biannual HPLC analysis (retention time shift >5% indicates degradation) .
Advanced: What strategies are used to study the compound’s biological activity and target interactions?
- Molecular Docking : AutoDock Vina screens against sulfonamide-binding enzymes (e.g., carbonic anhydrase). Prioritize poses with ΔG < -8 kcal/mol .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ in pH 7.4 buffer (e.g., 0.1 M Tris-HCl) using fluorescence-based substrates .
- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in HEK293 cells after 24-hr exposure .
- SAR Studies : Modify the 4-fluoro-2-methylbenzenesulfonyl group to assess steric/electronic effects on activity .
Advanced: How can computational modeling guide the design of derivatives with enhanced properties?
- QSAR Models : Train on logP, polar surface area, and H-bond donors to predict solubility (e.g., Random Forest regression, R² > 0.85) .
- ADMET Prediction : SwissADME estimates blood-brain barrier permeability (Caco-2 permeability < 5 nm/s) and CYP450 inhibition risks .
- Crystal Engineering : Mercury (CCDC) analyzes packing motifs to design co-crystals for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
